Texazone
Description
Texazone (2-(N-methylamino)-3H-phenoxazin-3-one-8-carboxylic acid) is a bioactive phenoxazinone alkaloid first isolated from Saccharopolyspora sp. (actinomycete strain WRAT-210) . Its structure comprises a phenoxazinone core with a carboxyl group at the 8-position and an N-methylamino substituent at the 2-position. The compound was chemically synthesized via oxidative dimerization of ethyl 3-amino-4-hydroxybenzoate with 2-(N-methylamino)phenol, followed by ester hydrolysis . This compound exhibits cytotoxic properties, though its exact mechanism remains understudied . Genomic analyses of related Streptomyces strains suggest that phenoxazinone biosynthesis involves cryptic gene clusters (e.g., crx), though this compound-specific pathways are yet to be fully elucidated .
Properties
CAS No. |
87081-53-6 |
|---|---|
Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
8-(methylamino)-7-oxophenoxazine-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O4/c1-15-8-5-10-13(6-11(8)17)20-12-3-2-7(14(18)19)4-9(12)16-10/h2-6,15H,1H3,(H,18,19) |
InChI Key |
ATNNDPCZMYLOOB-UHFFFAOYSA-N |
SMILES |
CNC1=CC2=NC3=C(C=CC(=C3)C(=O)O)OC2=CC1=O |
Canonical SMILES |
CNC1=CC2=NC3=C(C=CC(=C3)C(=O)O)OC2=CC1=O |
Other CAS No. |
87081-53-6 |
Synonyms |
2-(N-methylamino)-3H-phenoxazin-3-one-8-carboxylic acid texazone |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Functional Group Diversity: The 8-position substituent (carboxyl, aldehyde, hydroxymethyl) influences solubility, reactivity, and bioactivity. For example, this compound and Grixazone B share a carboxyl group but differ in substituents at the 2-position (N-methylamino vs. unmodified amino groups) .
- Biosynthetic Pathways: All compounds derive from o-aminophenol precursors via oxidation by tyrosinase-like enzymes (e.g., GriF in Grixazone biosynthesis). This compound’s carboxyl group likely originates from a benzoate precursor, while Michigazone’s hydroxymethyl group may arise from C₁ metabolism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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